Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)-
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Overview
Description
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- typically involves multiple steps, starting with the preparation of the azo compound. The process generally includes the following steps:
Diazotization: The starting material, 2-bromo-4,6-dinitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(ethyl(phenylmethyl)amino)phenyl)acetamide under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vibrant colors.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitro groups can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)-
- Ethanol, 2-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)-, acetate (ester)
- 2-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethanol
Uniqueness
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- is unique due to its specific combination of functional groups, including the azo group, bromine atom, and nitro groups
Properties
CAS No. |
51897-37-1 |
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Molecular Formula |
C23H21BrN6O5 |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
N-[5-[benzyl(ethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C23H21BrN6O5/c1-3-28(14-16-7-5-4-6-8-16)17-9-10-20(21(12-17)25-15(2)31)26-27-23-19(24)11-18(29(32)33)13-22(23)30(34)35/h4-13H,3,14H2,1-2H3,(H,25,31) |
InChI Key |
BCAVXGJDJDUFEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
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